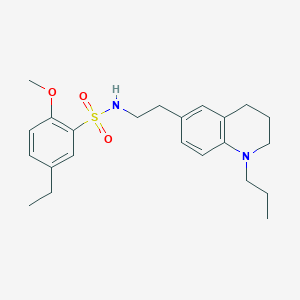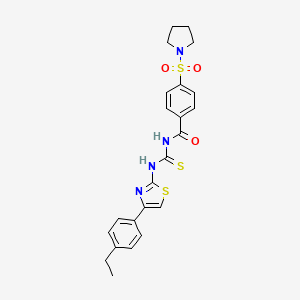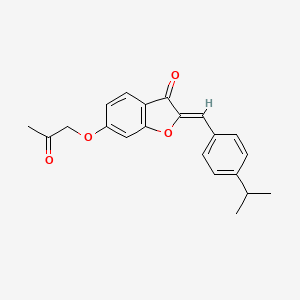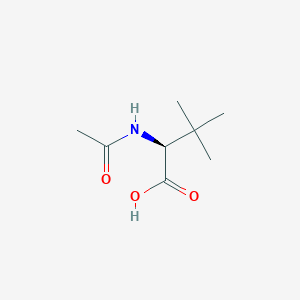![molecular formula C19H17FN6O2 B2425227 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one CAS No. 2415491-21-1](/img/structure/B2425227.png)
3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one, also known as Compound A, is a synthetic small molecule that has shown potential as a therapeutic agent for various diseases. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one A is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound A has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inflammation research has shown that this compound A can inhibit the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In infectious disease research, this compound A has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound A has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation research has shown that this compound A can reduce inflammation and oxidative stress. Infectious disease research has shown that this compound A can inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one A has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, there are also limitations to its use, including its low solubility in water, potential toxicity, and lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one A. One area of research could focus on improving its solubility and bioavailability. Another area of research could focus on its pharmacokinetics and pharmacodynamics to better understand its potential therapeutic applications. Additionally, research could focus on identifying the specific pathways and targets involved in its mechanism of action to develop more targeted therapies. Finally, research could focus on developing analogs of this compound A with improved properties and potential therapeutic applications.
Conclusion:
This compound A is a synthetic small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one A involves a multi-step process that begins with the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 1-boc-piperazine to yield 5-fluoro-6-phenylpyrimidine-4-ylpiperazine. This intermediate is then reacted with 1,2-dibromoethane to form 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-ol. The final step involves the reaction of this intermediate with 2-chloro-1,3-dimethylimidazolinium chloride and potassium carbonate to yield this compound.
Applications De Recherche Scientifique
3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound A has been shown to have antiviral activity against various viruses, including influenza A and B viruses.
Propriétés
IUPAC Name |
3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c20-14-15(13-4-2-1-3-5-13)23-12-24-17(14)25-8-10-26(11-9-25)19(28)16-18(27)22-7-6-21-16/h1-7,12H,8-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVSCZRLXRORFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=NC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)



![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)
![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)
![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

